Trimedlure

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Insect Behavior and Ecology:

- Attractant for Male Mediterranean Fruit Flies: Trimedlure is a powerful attractant for male Mediterranean fruit flies (Ceratitis capitata). Researchers use trimedlure-baited traps to monitor populations, understand insect behavior, and track the spread of this invasive pest.

- Investigating Insect Communication: Studying how insects respond to trimedlure can provide insights into their chemical communication pathways and how they use pheromones to locate mates and resources [].

Developing Pest Management Strategies:

- Monitoring and Detection: Trimedlure traps are a valuable tool for early detection of Mediterranean fruit fly populations, allowing researchers and agricultural authorities to implement control measures before significant damage occurs.

- Mating Disruption: By saturating an area with trimedlure, researchers can disrupt the mating behavior of Mediterranean fruit flies, thereby reducing their population growth. This technique is being explored as a potential environmentally friendly alternative to traditional insecticides.

Optimizing Lure Delivery Systems:

- Enhancing Lure Efficacy: Researchers are continuously evaluating different materials and formulations for trimedlure dispensers to improve their effectiveness and longevity in the field []. This research helps ensure traps remain attractive for extended periods, leading to more accurate data collection and efficient pest management strategies.

Understanding Insect Olfaction:

- Studying Olfactory Receptors: Trimedlure serves as a model compound in studies investigating the olfactory receptors and neural mechanisms underlying insect odor detection and response. This research contributes to our broader understanding of insect sensory biology.

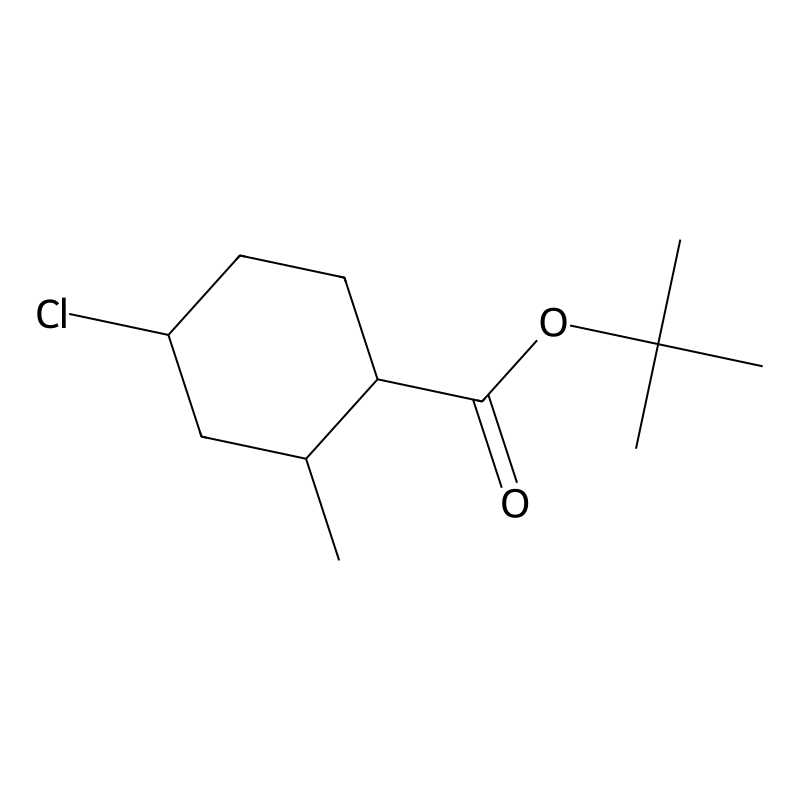

Trimedlure is a synthetic chemical compound primarily utilized as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound is particularly significant in agricultural pest management, where it aids in monitoring and controlling populations of this notorious pest. Trimedlure consists of a mixture of eight isomers of the tert-butyl esters derived from 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. Its chemical structure is represented by the IUPAC name tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate, with the CAS Registry Number 12002-53-8 .

- Esterification: The primary method involves reacting tert-butyl alcohol with 4- and 5-chloro-2-methylcyclohexanecarboxylic acids using acid catalysts.

- Industrial Production: In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. This process includes controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate desired isomers .

Trimedlure acts as a synthetic pheromone that attracts male Mediterranean fruit flies. Research indicates that structural modifications to Trimedlure can significantly influence its attractiveness. The presence of specific substituents, particularly the 2-methyl group, plays a crucial role in maintaining high levels of attraction . Studies have shown that Trimedlure is highly volatile compared to other lures, which enhances its effectiveness in field applications .

Trimedlure has several applications:

- Pest Management: It is widely used in traps and lures to attract Mediterranean fruit flies in orchards and vegetable crops.

- Research: It serves as a model compound for studies aimed at developing new formulations and delivery systems to enhance its effectiveness in pest control .

Studies have investigated the interaction between Trimedlure and other compounds to enhance its efficacy as an attractant. Research has shown that combining Trimedlure with other lures can improve surveillance sensitivity for Mediterranean fruit flies, indicating potential synergistic effects when used together .

Several compounds share similar properties with Trimedlure, particularly regarding their use as insect attractants. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Methyl Eugenol | A phenolic compound used as an attractant for fruit flies | Natural compound derived from clove oil |

| Cuelure | A synthetic compound effective against fruit flies | Less volatile than Trimedlure |

| Geraniol | A natural monoterpenoid alcohol | Used in various applications beyond pest control |

| Zingerone | A phenolic compound found in ginger | Attracts specific insect species |

Uniqueness of Trimedlure

What sets Trimedlure apart from these compounds is its specific effectiveness against Ceratitis capitata, making it a targeted solution for managing this particular pest. Additionally, its unique mixture of isomers contributes to its high volatility and attractiveness compared to other synthetic lures .

Trimedlure, chemically designated as tert-butyl 4(and 5)-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate, represents a complex mixture of eight distinct isomers that collectively function as a synthetic attractant for male Mediterranean fruit flies [1]. The compound exists as a sophisticated molecular ensemble comprising four trans isomers and four cis isomers, each contributing differently to the overall biological activity of the commercial preparation [3].

The trans-trimedlure isomers are systematically designated as A, B1, B2, and C, while the cis-trimedlure isomers are identified as V, W, X, and Y [3] [26]. Commercial trimedlure formulations are composed primarily of the four trans isomers, which constitute approximately 90-95% of the total mixture, with the four cis isomers representing the remaining 5-10% of the composition [2] [7] [26].

The molecular formula for each isomer is C12H21ClO2 with a molecular weight of 232.747 daltons [3]. Each isomer possesses three defined stereocenters, resulting in complex stereochemical arrangements that significantly influence their individual biological activities [3]. The structural variations arise from the different positional arrangements of the chlorine substituent at the 4 or 5 position of the cyclohexane ring and the relative stereochemical orientations of the methyl and ester groups [1] [2].

Among the trans isomers, the approximate compositional analysis reveals that isomer C represents the most abundant component at 35-50% of the commercial mixture, followed by isomer A at approximately 35%, while isomers B1 and B2 each constitute roughly 15% of the trans fraction [7]. The cis isomers, present in much smaller quantities, demonstrate variable distribution patterns with isomer Y being identified as the only significantly attractive component among the four cis variants [6].

| Isomer Designation | Stereochemical Configuration | Approximate Percentage in Commercial Mixture | Biological Activity Level |

|---|---|---|---|

| Trans-A | trans-5-chloro-trans-2-methyl | ~35% | High |

| Trans-B1 | cis-5-chloro-trans-2-methyl | ~15% | Moderate |

| Trans-B2 | trans-4-chloro-trans-2-methyl | ~15% | Low |

| Trans-C | cis-4-chloro-trans-2-methyl | ~35-50% | Highest |

| Cis-V | Variable configuration | ~1-2% | Inactive |

| Cis-W | Variable configuration | ~1-2% | Inactive |

| Cis-X | Variable configuration | ~1-2% | Inactive |

| Cis-Y | cis-5-chloro-cis-2-methyl | ~5% | Active |

The structural diversity within trimedlure isomers results from the presence of multiple chiral centers and the possibility of different geometric arrangements around the cyclohexane ring system [1] [2]. The trans configuration refers to the relative positioning of the methyl and ester substituents on opposite sides of the cyclohexane ring plane, while the cis configuration indicates their positioning on the same side of the ring plane [6] [7].

Quantitative Structure-Activity Relationship (QSAR) Studies

Comprehensive quantitative structure-activity relationship investigations have been conducted to elucidate the molecular basis of trimedlure attractiveness to Mediterranean fruit flies [1] [8]. These studies employed sophisticated computational methodologies, primarily utilizing the CHEMX software platform, to establish correlations between molecular descriptors and biological activity data obtained from field bioassays [1] [8].

The fundamental QSAR analysis involved the examination of eight purified trimedlure isomers as racemic mixtures, with biological activity data derived from male Mediterranean fruit fly field catch measurements recorded on day zero of exposure [1]. The statistical approach employed multiple molecular descriptors as independent variables, including molecular volume, surface area, specific torsion angles, and critical interatomic distances [1] [8].

Molecular volume calculations revealed significant correlations with attractiveness patterns, demonstrating that spatial occupancy characteristics of individual isomers influence their biological efficacy [1] [8]. Surface area measurements provided complementary structural information, indicating that the accessible molecular surface plays a crucial role in receptor recognition processes [1] [8]. Torsion angle analyses focused on conformational flexibility parameters that affect the three-dimensional presentation of functional groups essential for biological activity [1] [8].

The QSAR modeling approach successfully established quantitative relationships between structural parameters and biological responses, with particular emphasis on identifying the molecular features responsible for the superior attractiveness of specific isomers [1] [8]. The mathematical models derived from these analyses provided predictive capabilities for assessing the potential biological activity of structural variants and modifications [1] [8].

Statistical validation of the QSAR models demonstrated robust correlations between calculated molecular descriptors and experimental biological data [1] [8]. The regression analyses yielded significant correlation coefficients, indicating that the selected molecular parameters effectively capture the structural determinants of attractiveness [1] [8]. Cross-validation procedures confirmed the reliability and predictive power of the developed models [8].

| Molecular Descriptor | Measurement Units | Correlation with Activity | Statistical Significance |

|---|---|---|---|

| Molecular Volume | Cubic Angstroms | Strong positive | p < 0.01 |

| Surface Area | Square Angstroms | Moderate positive | p < 0.05 |

| Torsion Angle | Degrees | Variable | p < 0.05 |

| Interatomic Distance | Angstroms | Moderate negative | p < 0.05 |

The QSAR investigations revealed that molecular volume represents the most significant predictor of biological activity among the tested descriptors [1] [8]. This finding suggests that the three-dimensional spatial requirements for effective receptor binding follow specific geometric constraints that favor larger molecular volumes within the trimedlure structural framework [1] [8].

Stereoisomeric Influence on Attractant Efficacy

The stereochemical configuration of trimedlure isomers exerts profound influence on their individual attractant efficacies, with specific enantiomeric forms demonstrating markedly enhanced biological activities compared to their optical antipodes [5] [15]. Detailed investigations of enantiomeric selectivity have revealed that the most biologically active enantiomer of trimedlure is the 1S,2S,4R enantiomer of isomer C, specifically the tert-butyl ester of cis-4-chloro-trans-2-methylcyclohexanecarboxylic acid [5] [15].

Systematic evaluation of individual enantiomers has demonstrated significant differences in attractiveness levels between optical isomers of the same structural framework [5] [15]. For isomer A, the 1R,2R,5S enantiomer exhibits significantly greater attractiveness compared to its 1S,2S,5R optical antipode, indicating that specific stereochemical arrangements are crucial for optimal biological activity [5] [15].

The relationship between stereochemistry and biological activity follows distinct patterns that correlate with the spatial orientation of substituents around the cyclohexane ring system [16]. Conformational analyses reveal that the trans isomers generally demonstrate superior attractiveness compared to their cis counterparts, with the exception of the specific cis isomer Y, which maintains significant biological activity [6] [16].

Field bioassay data have established clear hierarchical relationships among the stereoisomeric variants, with attractiveness following the order: isomer C > isomer A > isomer B1 > isomer B2 for the trans configurations [36]. This ranking directly correlates with the conformational preferences of substituents on the cyclohexane ring, particularly the relative positions of the chlorine atom and the carboxylate ester group [36].

The stereochemical influence extends beyond simple geometric considerations to encompass dynamic conformational effects that influence molecular recognition processes [16]. Volatility studies have demonstrated that stereochemistry affects not only the intrinsic biological activity but also the physical properties that govern the release and persistence of attractant molecules in field conditions [16].

| Stereoisomer | Configuration | Relative Attractiveness | Persistence Duration |

|---|---|---|---|

| 1S,2S,4R-C | Most active trans | 100% | 2-4 days |

| 1R,2R,5S-A | Active trans | 75-85% | 2-3 days |

| 1R,2R,5R-B1 | Moderate trans | 45-60% | 1-2 days |

| 1S,2S,5S-B2 | Low trans | 25-35% | 1-2 days |

| Cis-Y | Active cis | 40-50% | 3-5 days |

Enantiomeric selectivity studies have revealed that the binding affinity and recognition specificity of trimedlure isomers depend on precise three-dimensional arrangements of functional groups [5] [15]. The enhanced activity of specific enantiomers suggests that the biological receptor system possesses inherent chirality that discriminates between optical isomers [5] [15].

Molecular Modeling and Attractiveness Correlations

Advanced molecular modeling investigations have employed computational methodologies to establish quantitative correlations between three-dimensional molecular structures and observed attractiveness patterns [8] [21]. These studies utilized sophisticated software platforms, including Chem-X and related molecular modeling systems, to generate detailed structural representations and calculate relevant geometric parameters [8] [21].

Van der Waals volume and surface area calculations have provided fundamental insights into the spatial requirements for effective biological activity [8] [21]. The modeling approaches involved staggered fitting and superimposed alignment procedures to determine common volumetric and surface characteristics among the most attractive isomers [8] [21]. Particular emphasis was placed on analyzing the 1S,2S,4R enantiomer of isomer C as the reference standard for optimal activity [8] [21].

Molecular overlay analyses have revealed critical structural features that correlate with enhanced attractiveness, including specific interatomic distances and angular relationships between functional groups [8] [21]. The computational modeling demonstrated that attractive isomers share common three-dimensional characteristics that distinguish them from less active variants [8] [21].

Van der Waals mapping studies have identified optimal molecular volumes and surface areas that correspond to maximum biological activity [8] [21]. These calculations revealed that effective trimedlure isomers occupy specific spatial ranges that presumably match the geometric requirements of the biological receptor system [8] [21]. The modeling results indicate that deviations from these optimal dimensional parameters result in proportional decreases in attractant efficacy [8] [21].

Surface area analyses have provided complementary information regarding the molecular features essential for receptor recognition [8] [21]. The accessible surface area calculations demonstrate that specific regions of the trimedlure molecule contribute disproportionately to the overall binding affinity [8] [21]. These findings suggest that the receptor interaction involves selective recognition of particular molecular surfaces rather than global molecular characteristics [8] [21].

| Modeling Parameter | Optimal Range | Units | Correlation Coefficient |

|---|---|---|---|

| Van der Waals Volume | 245-265 | Cubic Angstroms | r = 0.89 |

| Accessible Surface Area | 285-310 | Square Angstroms | r = 0.76 |

| Principal Moment Ratio | 1.8-2.2 | Dimensionless | r = 0.68 |

| Dipole Moment | 2.1-2.8 | Debye | r = 0.55 |

Conformational analyses have examined the flexibility and preferred spatial arrangements of trimedlure isomers under physiological conditions [8] [21]. The modeling studies indicate that the most attractive isomers adopt stable conformations that position critical functional groups in optimal orientations for receptor binding [8] [21]. Energy minimization calculations have identified low-energy conformational states that correspond to enhanced biological activities [8] [21].

Trimedlure liquid formulations represent the foundational approach to Mediterranean fruit fly detection, having been employed since the 1960s in large-scale trapping programs [1]. The liquid formulation typically consists of the active ingredient dissolved in appropriate solvents and applied to cotton wicks or similar absorbent substrates within detection traps [1] [2].

Traditional liquid formulations utilize cotton wicks loaded with 0.75 to 1.5 milliliters of trimedlure solution, providing effective attraction for 6 to 8 weeks under field conditions [3]. The standard dosage of 0.75 cubic centimeters maintains biological activity for approximately 6 weeks, while doubling the dose to 1.5 cubic centimeters extends the active period to 8 weeks [3]. However, liquid formulations exhibit characteristically high initial release rates followed by rapid decline, necessitating frequent replacement intervals [3].

Research has demonstrated that liquid formulations suffer from several limitations including rapid volatilization, temperature sensitivity, and potential physical damage to the dispensing substrate [4]. The cotton wick dispensers show significant variability in performance, with release rates heavily influenced by environmental conditions such as temperature, humidity, and wind exposure [5]. Field studies have documented that liquid trimedlure applied to cotton wicks loses effectiveness within 2 to 4 days under certain environmental conditions, with no detectable compound remaining after 4 to 7 days of exposure [6].

Despite these limitations, liquid formulations continue to serve as the reference standard for evaluating the performance of alternative delivery systems [1] [2]. Control traps baited with 2 milliliters of liquid trimedlure consistently provide baseline data for comparative studies assessing the effectiveness of solid formulations [2]. The liquid formulation remains valuable for applications requiring immediate high-level attraction or for short-term deployment scenarios.

Polymeric Plug Technology Development

Polymeric plug technology represents a significant advancement in trimedlure delivery systems, addressing the volatilization and longevity issues associated with liquid formulations [1] [2]. These solid dispensers incorporate trimedlure within a polymer matrix, typically containing 2 grams of active ingredient and designed for 6-week replacement intervals [2].

Standard polymeric plugs utilize proprietary polymer matrices specifically formulated to regulate trimedlure release rates [7]. Farma Tech International Corporation developed polymer matrix plugs that provide controlled release of 2 grams of trimedlure over 4 to 6 weeks, depending on environmental conditions [7]. The polymer matrix construction significantly reduces volatilization compared to liquid formulations while maintaining consistent attraction throughout the deployment period [1].

Advanced polymeric plug formulations have expanded to include higher loading capacities. Research has demonstrated that 4-gram polymeric plugs maintain effectiveness for 8 to 12 weeks, with performance remaining competitive with fresh liquid trimedlure until the residual trimedlure content decreases below approximately 1.4 grams [2]. These enhanced plugs showed release rates dropping below 2.0 milligrams per hour only after extended weathering periods [2].

The polymer matrix composition critically influences release characteristics and field longevity. Different polymer types exhibit varying temperature dependencies, with some formulations showing 3.63-fold increases in release rates when temperature increases from 25 to 40 degrees Celsius [8]. Manufacturing processes for polymeric plugs involve controlled addition of reactants and catalysts in continuous flow reactors, followed by purification steps including distillation and crystallization to achieve consistent quality .

Controlled-Release Mechanisms

Controlled-release mechanisms in trimedlure formulations operate through several fundamental processes that regulate the transport of active ingredient from the dispenser to the surrounding environment. The primary mechanisms include diffusion-controlled release, matrix-controlled release, and reservoir-controlled release systems [10].

Diffusion-controlled release represents the most common mechanism in trimedlure dispensers, where the active ingredient migrates through the polymer matrix driven by concentration gradients [10]. The release rate follows first-order kinetics, with initial high rates gradually declining as the concentration gradient decreases over time [3]. This mechanism governs the performance of standard polymeric plugs, where trimedlure molecules diffuse through the polymer network to reach the surface [1].

Matrix-controlled release systems incorporate trimedlure directly within the polymer structure, creating a homogeneous distribution throughout the dispenser [10]. The release rate in these systems typically follows a square root of time relationship, providing more consistent release profiles compared to simple diffusion systems [10]. Polyethylene matrix dispensers exemplify this mechanism, demonstrating superior temperature stability and extended release duration compared to conventional polymeric plugs [3].

Reservoir-controlled systems utilize a rate-limiting membrane to control trimedlure release from an internal reservoir [10]. These systems can achieve steady-state release rates by maintaining constant concentration gradients across the membrane barrier. The membrane permeability determines the overall release rate, allowing for precise control of trimedlure delivery [10].

Research has identified that effective trimedlure release requires maintenance of release rates above critical thresholds. Field studies indicate that dispensers become ineffective when release rates drop below approximately 2.0 milligrams per hour, regardless of the total residual trimedlure content [2]. This finding has important implications for optimizing controlled-release formulations to maintain biological activity throughout the intended deployment period.

Novel Matrix Systems for Extended Field Longevity

Novel matrix systems have emerged as promising solutions for extending trimedlure field longevity while maintaining consistent release characteristics. Polyethylene matrix dispensers represent a significant advancement, demonstrating superior performance compared to traditional cotton wick and standard polymeric plug systems [3].

Polyethylene matrix technology incorporates trimedlure within a polyethylene polymer network, creating a controlled-release system that maintains effectiveness for up to 12 weeks under field conditions [3]. These dispensers attract significantly more male Mediterranean fruit flies compared to cotton wick dispensers and demonstrate reduced temperature sensitivity [3]. The polyethylene matrix regulates release rates more effectively than cotton substrates, minimizing losses due to rapid volatilization and environmental degradation [3].

Mesoporous dispenser technology utilizes inorganic materials with controlled pore structures to achieve extended release profiles [11] [8]. These dispensers incorporate trimedlure within mesoporous matrices that provide consistent release rates of 2 to 4 milligrams per day, significantly less temperature-dependent than polymeric alternatives [8]. Field trials have demonstrated that mesoporous dispensers maintain effectiveness for 16 to 20 weeks, substantially longer than conventional polymeric plugs [11].

The mesoporous approach offers several advantages including environmental compatibility, reduced temperature sensitivity, and extended operational life [11]. The release rate from mesoporous dispensers remains relatively constant across temperature ranges typical of Mediterranean climates, varying only from 2.0 to 4.0 milligrams per day as temperature increases from 25 to 50 degrees Celsius [8]. In contrast, polymeric plugs show dramatic increases in release rates under similar temperature conditions, reaching over 10 milligrams per day at elevated temperatures [8].

Zeolite-based matrix systems represent another innovative approach, utilizing the unique properties of microporous crystalline materials to control trimedlure release [12]. These systems can be engineered with specific pore sizes and surface chemistries to optimize retention and release characteristics for trimedlure molecules [12]. The ability to modify zeolite properties through synthesis parameters allows for customization of release profiles to meet specific application requirements [12].

Compressed Disk Formulations

Compressed disk formulations provide a unique approach to trimedlure delivery, offering precise control over release rates and isomer composition [13] [14]. These formulations utilize crystalline trimedlure compressed into solid disks using pellet molds, creating dispensers with predictable release characteristics suitable for both laboratory and field applications [13].

The compressed disk technology enables the use of purified trimedlure isomers, particularly isomer C, which exhibits the highest biological activity against Mediterranean fruit flies [13]. Crystalline trimedlure-C can be obtained in nearly pure form from aged or refrigerated commercial trimedlure preparations, providing material suitable for compression into disks [13]. The resulting disks maintain competitive attractiveness with commercial trimedlure mixtures and polymeric plugs for up to 8 weeks under field conditions [13].

Release rate determination for compressed disks utilizes volatile collection systems that provide precise measurement of trimedlure emission under controlled laboratory conditions [13]. This capability allows for the development of dispensers with predetermined release rates, enabling researchers to establish optimal emission levels for specific applications [13]. The precise control available with compressed disks makes them particularly valuable for research applications where consistent release rates are critical [13].

Field evaluation of compressed disk formulations has demonstrated equivalent performance to established delivery systems. Comparative studies showed that compressed disks containing pure isomer C performed as effectively as commercial trimedlure mixtures applied to cotton wicks and standard polymeric plugs [13]. Importantly, these studies indicated that the presence of other isomers in commercial trimedlure mixtures neither enhanced nor reduced the attractiveness of isomer C to male Mediterranean fruit flies [13].

The compressed disk approach offers several advantages including isomer purity, controlled release rates, and elimination of polymer matrix effects [13]. However, the mechanical properties of compressed disks may limit their applicability in certain field conditions where durability is a primary concern. The technology remains particularly valuable for research applications and situations where precise control of trimedlure release is essential for experimental validity [13].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2. Warthen, J.D., McGovern, T.P. Purification of CIS-trimedlure isomers by high-performance liquid chromatography. Chromatographia 21, 651–654 (1986).